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molecular formula C5H10O4 B8808797 Methyl 3,4-dihydroxybutanoate

Methyl 3,4-dihydroxybutanoate

Cat. No. B8808797
M. Wt: 134.13 g/mol
InChI Key: KCKWOJWPEXHLOQ-UHFFFAOYSA-N
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Patent
US08013193B2

Procedure details

[Ru(CH3CN)3(triphos)](CF3SO3)2 (11.5 mg), dimethyl DL-malate (0.65 g), and 1.0 ml of methanol were added into a 20-ml Schlenk tube under an argon atmosphere, and the mixture was stirred for 5 minutes at room temperature. This liquid was transferred to a 100-ml autoclave having a stirrer placed inside, under an argon atmosphere. The autoclave was purged with hydrogen, and then hydrogen was further included in the autoclave up to 4.0 MPa. The contents of the autoclave were heated and stirred at 100° C. for 14 hours. After cooling, the reaction liquid was analyzed by gas chromatography, and it was found that 1,2,4-butanetriol was produced at a yield of 30.6%, β-hydroxy-γ-butyrolactone at a yield of 42.3%, and methyl 3,4-dihydroxybutanoate at a yield of 21.4%.
[Compound]
Name
[Ru(CH3CN)3(triphos)](CF3SO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC)(=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])[OH:3].C(O)C(O)CCO>CO>[OH:3][CH:2]1[CH2:8][O:7][C:5](=[O:6])[CH2:4]1.[OH:3][CH:2]([CH2:1][OH:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
[Ru(CH3CN)3(triphos)](CF3SO3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.65 g
Type
reactant
Smiles
C(C(O)CC(=O)OC)(=O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCO)O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was purged with hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the autoclave were heated
STIRRING
Type
STIRRING
Details
stirred at 100° C. for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction liquid

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC1CC(=O)OC1
Name
Type
product
Smiles
OC(CC(=O)OC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08013193B2

Procedure details

[Ru(CH3CN)3(triphos)](CF3SO3)2 (11.5 mg), dimethyl DL-malate (0.65 g), and 1.0 ml of methanol were added into a 20-ml Schlenk tube under an argon atmosphere, and the mixture was stirred for 5 minutes at room temperature. This liquid was transferred to a 100-ml autoclave having a stirrer placed inside, under an argon atmosphere. The autoclave was purged with hydrogen, and then hydrogen was further included in the autoclave up to 4.0 MPa. The contents of the autoclave were heated and stirred at 100° C. for 14 hours. After cooling, the reaction liquid was analyzed by gas chromatography, and it was found that 1,2,4-butanetriol was produced at a yield of 30.6%, β-hydroxy-γ-butyrolactone at a yield of 42.3%, and methyl 3,4-dihydroxybutanoate at a yield of 21.4%.
[Compound]
Name
[Ru(CH3CN)3(triphos)](CF3SO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC)(=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])[OH:3].C(O)C(O)CCO>CO>[OH:3][CH:2]1[CH2:8][O:7][C:5](=[O:6])[CH2:4]1.[OH:3][CH:2]([CH2:1][OH:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
[Ru(CH3CN)3(triphos)](CF3SO3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.65 g
Type
reactant
Smiles
C(C(O)CC(=O)OC)(=O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCO)O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was purged with hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the autoclave were heated
STIRRING
Type
STIRRING
Details
stirred at 100° C. for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction liquid

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC1CC(=O)OC1
Name
Type
product
Smiles
OC(CC(=O)OC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08013193B2

Procedure details

[Ru(CH3CN)3(triphos)](CF3SO3)2 (11.5 mg), dimethyl DL-malate (0.65 g), and 1.0 ml of methanol were added into a 20-ml Schlenk tube under an argon atmosphere, and the mixture was stirred for 5 minutes at room temperature. This liquid was transferred to a 100-ml autoclave having a stirrer placed inside, under an argon atmosphere. The autoclave was purged with hydrogen, and then hydrogen was further included in the autoclave up to 4.0 MPa. The contents of the autoclave were heated and stirred at 100° C. for 14 hours. After cooling, the reaction liquid was analyzed by gas chromatography, and it was found that 1,2,4-butanetriol was produced at a yield of 30.6%, β-hydroxy-γ-butyrolactone at a yield of 42.3%, and methyl 3,4-dihydroxybutanoate at a yield of 21.4%.
[Compound]
Name
[Ru(CH3CN)3(triphos)](CF3SO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC)(=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])[OH:3].C(O)C(O)CCO>CO>[OH:3][CH:2]1[CH2:8][O:7][C:5](=[O:6])[CH2:4]1.[OH:3][CH:2]([CH2:1][OH:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
[Ru(CH3CN)3(triphos)](CF3SO3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.65 g
Type
reactant
Smiles
C(C(O)CC(=O)OC)(=O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCO)O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was purged with hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the autoclave were heated
STIRRING
Type
STIRRING
Details
stirred at 100° C. for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction liquid

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC1CC(=O)OC1
Name
Type
product
Smiles
OC(CC(=O)OC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08013193B2

Procedure details

[Ru(CH3CN)3(triphos)](CF3SO3)2 (11.5 mg), dimethyl DL-malate (0.65 g), and 1.0 ml of methanol were added into a 20-ml Schlenk tube under an argon atmosphere, and the mixture was stirred for 5 minutes at room temperature. This liquid was transferred to a 100-ml autoclave having a stirrer placed inside, under an argon atmosphere. The autoclave was purged with hydrogen, and then hydrogen was further included in the autoclave up to 4.0 MPa. The contents of the autoclave were heated and stirred at 100° C. for 14 hours. After cooling, the reaction liquid was analyzed by gas chromatography, and it was found that 1,2,4-butanetriol was produced at a yield of 30.6%, β-hydroxy-γ-butyrolactone at a yield of 42.3%, and methyl 3,4-dihydroxybutanoate at a yield of 21.4%.
[Compound]
Name
[Ru(CH3CN)3(triphos)](CF3SO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC)(=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])[OH:3].C(O)C(O)CCO>CO>[OH:3][CH:2]1[CH2:8][O:7][C:5](=[O:6])[CH2:4]1.[OH:3][CH:2]([CH2:1][OH:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
[Ru(CH3CN)3(triphos)](CF3SO3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.65 g
Type
reactant
Smiles
C(C(O)CC(=O)OC)(=O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CCO)O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was purged with hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the autoclave were heated
STIRRING
Type
STIRRING
Details
stirred at 100° C. for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction liquid

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC1CC(=O)OC1
Name
Type
product
Smiles
OC(CC(=O)OC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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